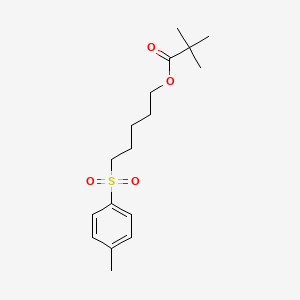
5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to a pentyl chain and a dimethylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate typically involves a multi-step process:
Alkylation: The resulting sulfonylated benzene is then subjected to alkylation with a pentyl halide under basic conditions to form the pentyl chain.
Esterification: Finally, the esterification of the pentyl chain with 2,2-dimethylpropanoic acid is carried out using an acid catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active metabolites that contribute to its overall effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Pentyl 2,2-dimethylpropanoate: Shares the ester functional group but lacks the sulfonyl and benzene components.
Benzene-1-sulfonyl derivatives: Compounds with similar sulfonyl groups attached to a benzene ring.
Uniqueness
5-(4-Methylbenzene-1-sulfonyl)pentyl 2,2-dimethylpropanoate is unique due to the combination of its sulfonyl, benzene, pentyl, and ester groups, which confer distinct chemical and physical properties
Properties
CAS No. |
823180-38-7 |
|---|---|
Molecular Formula |
C17H26O4S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonylpentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H26O4S/c1-14-8-10-15(11-9-14)22(19,20)13-7-5-6-12-21-16(18)17(2,3)4/h8-11H,5-7,12-13H2,1-4H3 |
InChI Key |
GMIULKJQVYDIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCCCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















